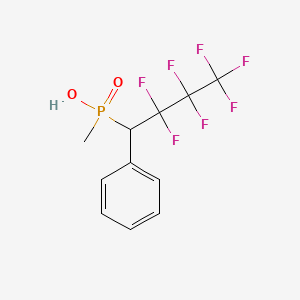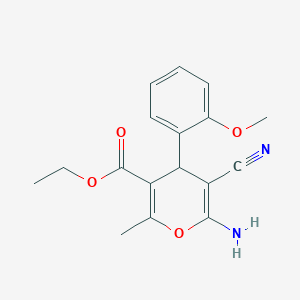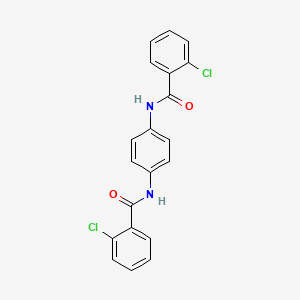
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico es un compuesto orgánico fluorado conocido por sus propiedades químicas únicas. La presencia de múltiples átomos de flúor confiere una estabilidad y reactividad significativas, convirtiéndolo en un compuesto valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico generalmente implica la reacción de compuestos heptafluorobutílicos con derivados del ácido fosfínico. Un método común incluye la reacción de 2,2,3,3,4,4,4-heptafluoro-1-butanol con ácido metilfosfínico en condiciones controladas . La reacción se suele llevar a cabo en presencia de un catalizador y bajo una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la destilación y purificación para aislar el producto deseado de los subproductos y las impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los ácidos fosfónicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de fosfina correspondientes.
Sustitución: Los átomos de flúor pueden ser sustituidos por otros grupos funcionales bajo condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo normalmente bajo temperaturas y presiones controladas para garantizar el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen ácidos fosfónicos, derivados de fosfina y diversos compuestos fluorados sustituidos .
Aplicaciones en investigación científica
El ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico tiene una amplia gama de aplicaciones en investigación científica:
Aplicaciones Científicas De Investigación
(2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl)methylphosphinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
El mecanismo de acción del ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico implica su interacción con objetivos y vías moleculares específicos. Los átomos de flúor mejoran la estabilidad y reactividad del compuesto, permitiéndole interactuar con enzimas y proteínas de manera efectiva . El compuesto puede inhibir o activar vías bioquímicas específicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
Compuestos similares
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Un compuesto relacionado con propiedades fluoradas similares.
Ácido heptafluorobutírico: Otro compuesto fluorado que se utiliza en diversas aplicaciones químicas.
Poli(2-hidroxietil vinil éter)-bloque-poli(2-(2,2,3,3,4,4,4-heptafluorobutoxi)etil vinil éter): Un copolímero de bloque fluorado con propiedades únicas.
Unicidad
El ácido (2,2,3,3,4,4,4-heptafluoro-1-fenilbutil)metilfosfínico destaca por su combinación específica de funcionalidades fluoradas y de ácido fosfínico. Esta combinación confiere propiedades químicas únicas, lo que lo hace más versátil y eficaz en diversas aplicaciones en comparación con sus homólogos similares .
Propiedades
Fórmula molecular |
C11H10F7O2P |
|---|---|
Peso molecular |
338.16 g/mol |
Nombre IUPAC |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl)-methylphosphinic acid |
InChI |
InChI=1S/C11H10F7O2P/c1-21(19,20)8(7-5-3-2-4-6-7)9(12,13)10(14,15)11(16,17)18/h2-6,8H,1H3,(H,19,20) |
Clave InChI |
RWLFWCSRVOCWFZ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C(C1=CC=CC=C1)C(C(C(F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-cyclohex-3-en-1-ylmethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11693719.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11693722.png)

![3-bromo-N-(naphthalen-1-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11693729.png)
![methyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B11693731.png)
![2-[(2E)-2-(1-pentylpyridin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B11693733.png)
![ethyl 4-{5-[(Z)-{(2Z)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11693735.png)
![5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11693737.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11693749.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11693762.png)
![ethyl 4-(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11693770.png)
![2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11693774.png)
